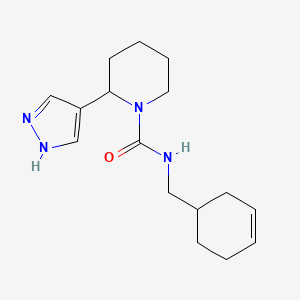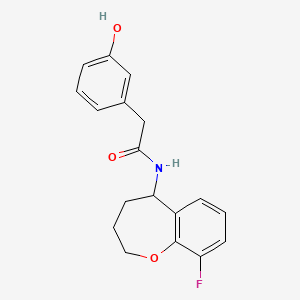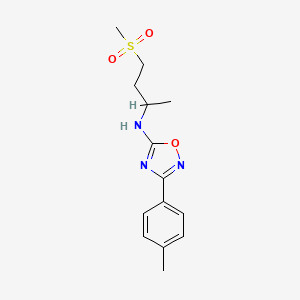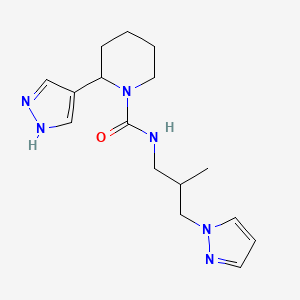
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. In
Mechanism of Action
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide selectively and irreversibly inhibits GABA aminotransferase, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors, which are ligand-gated ion channels that regulate neuronal activity. The increase in GABA levels in the brain results in an increase in the activation of GABA receptors, leading to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, resulting in an increase in the activation of GABA receptors. The increase in GABA receptor activation leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and potency, which allows for accurate dosing and reliable results. However, this compound also has some limitations, including its irreversible inhibition of GABA aminotransferase, which can result in long-lasting effects on GABA levels in the brain. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including its potential use in the treatment of various neurological and psychiatric disorders, as well as its potential use as a research tool for the study of GABAergic neurotransmission. Additionally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Synthesis Methods
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with cyclohexene, followed by the reaction of the resulting product with 4-pyrazolecarboxylic acid and piperidine-1-carboxylic acid, and finally, the protection of the resulting compound with a carbamate group. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels in the brain, which can result in a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.
properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(17-10-13-6-2-1-3-7-13)20-9-5-4-8-15(20)14-11-18-19-12-14/h1-2,11-13,15H,3-10H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQABOFEGPLUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NCC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)

![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)

![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)